Methyl 6-bromo-3-ethoxypicolinate
Description
Chemical Structure and Properties Methyl 6-bromo-3-ethoxypicolinate (CAS: 1233520-14-3) is a brominated pyridine derivative with the molecular formula C₉H₁₀BrNO₃. Its structure features a pyridine ring substituted with a bromine atom at position 6, an ethoxy group at position 3, and a methyl ester at position 2 (Figure 1). Key identifiers include:
- SMILES: BrC1=CC=C(C(C(=O)OC)=N1)OCC
- InChIKey: YVBWIVXQGRYCKP-UHFFFAOYSA-N
The ethoxy group enhances lipophilicity compared to hydroxyl analogs, while the bromine atom introduces steric and electronic effects, influencing reactivity in cross-coupling reactions or nucleophilic substitutions .
Properties
Molecular Formula |
C9H10BrNO3 |
|---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
methyl 6-bromo-3-ethoxypyridine-2-carboxylate |
InChI |
InChI=1S/C9H10BrNO3/c1-3-14-6-4-5-7(10)11-8(6)9(12)13-2/h4-5H,3H2,1-2H3 |
InChI Key |
YVBWIVXQGRYCKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=C(C=C1)Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-3-ethoxypicolinate typically involves the bromination of 3-ethoxypicolinic acid followed by esterification. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The esterification step involves reacting the brominated acid with methanol in the presence of a strong acid catalyst like sulfuric acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation enhances the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromo-3-ethoxypicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products: The major products formed from these reactions include various substituted picolinates and reduced or oxidized derivatives, which can be further utilized in organic synthesis .
Scientific Research Applications
Methyl 6-bromo-3-ethoxypicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-3-ethoxypicolinate involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways are subject to ongoing research, and detailed mechanisms are yet to be fully elucidated .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The compound’s closest analogs differ in substituent positions or functional groups. Key comparisons include:
Methyl 6-bromo-3-hydroxypicolinate (CAS: 321601-48-3)
- Structural Difference : Replaces the ethoxy group (-OCH₂CH₃) with a hydroxyl (-OH) at position 3.
- Implications :
2-Bromo-3-methylpyridine (CAS: 3430-17-9)
- Structural Difference : Lacks the ester group and ethoxy substituent; features a methyl group at position 3 and bromine at position 2.
- Implications: Reduced steric hindrance due to the absence of bulky substituents, favoring electrophilic aromatic substitution. Lower molecular weight (C₆H₆BrN vs. C₉H₁₀BrNO₃) impacts volatility and synthetic applications .
Methyl 5-bromo-3-methylpicolinate (CAS: 213771-32-5)
Physical and Chemical Properties
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